molecular formula C11H8O5 B1260179 3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate

3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate

Cat. No. B1260179
M. Wt: 220.18 g/mol
InChI Key: BAPSHYICOLNVCF-YMBWGVAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate is a quinodimethane.

Scientific Research Applications

  • Synthetic Attempts and Chemical Behavior : Al-Dulayymi et al. (2000) and Gilgen et al. (1973) explored synthetic attempts towards compounds structurally related to 3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate. These studies contribute to the understanding of the chemical behavior and potential applications of these compounds in synthetic chemistry (Al-Dulayymi et al., 2000) (Gilgen et al., 1973).

  • Generation and Solution-Phase Behavior : Banwell et al. (1993) discussed the generation and behavior of certain ring-fused cyclopropenes, which are closely related to the structure of interest. This research provides insights into the reaction mechanisms and potential applications of these compounds in organic synthesis (Banwell et al., 1993).

  • Functionalization and Polymer Chemistry : Ebdon et al. (1989) examined the preparation of functionalized methyl methacrylate oligomers, demonstrating the application of similar diene structures in polymer chemistry. This study highlights the versatility of these compounds in creating novel materials (Ebdon et al., 1989).

  • Asymmetric Synthesis and Applications : Research by Müller et al. (2004) and Ye et al. (2009) delved into the asymmetric synthesis involving structures similar to the compound of interest. These studies are significant for understanding the potential of these compounds in creating optically active intermediates and their applications in synthesizing biologically active compounds (Müller et al., 2004) (Ye et al., 2009).

  • Catalyzed Reactions and Novel Syntheses : Steinig et al. (1999) and Bhullar et al. (1997) explored palladium-catalyzed reactions and the synthesis of novel cyclic compounds, respectively. These studies contribute to our understanding of how similar compounds can be used in catalyzed reactions and the synthesis of new molecular structures (Steinig et al., 1999) (Bhullar et al., 1997).

  • Chemical Reactivity and Transformation Studies : Research by Apeland et al. (2013) and Murahashi et al. (1974) focused on the reactivity and transformation of compounds with structural similarities. These studies are crucial for understanding the reactivity patterns and potential transformations of these compounds (Apeland et al., 2013) (Murahashi et al., 1974).

properties

Product Name

3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

(3E)-3-[(6Z)-6-(carboxymethylidene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanoic acid

InChI

InChI=1S/C11H8O5/c12-9(11(15)16)5-7-3-1-2-4-8(7)6-10(13)14/h1-6H,(H,13,14)(H,15,16)/b7-5+,8-6-

InChI Key

BAPSHYICOLNVCF-YMBWGVAGSA-N

Isomeric SMILES

C1=C/C(=C\C(=O)C(=O)O)/C(=C\C(=O)O)/C=C1

Canonical SMILES

C1=CC(=CC(=O)C(=O)O)C(=CC(=O)O)C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate
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3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate
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3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate
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3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate
Reactant of Route 5
3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate
Reactant of Route 6
3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate

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